molecular formula C31H56O2 B14261702 1,2-Dimethoxy-3-tricosylbenzene CAS No. 144464-85-7

1,2-Dimethoxy-3-tricosylbenzene

Cat. No.: B14261702
CAS No.: 144464-85-7
M. Wt: 460.8 g/mol
InChI Key: SNFWIWAXIZHDEP-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-3-tricosylbenzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of two methoxy groups (-OCH₃) attached to the benzene ring at the 1 and 2 positions, and a long tricosyl chain (C₂₃H₄₇) attached at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethoxy-3-tricosylbenzene typically involves the alkylation of a dimethoxybenzene precursor with a tricosyl halide. The reaction is usually carried out in the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to deprotonate the dimethoxybenzene and facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethoxy-3-tricosylbenzene can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The tricosyl chain can be reduced to form shorter alkyl chains or alkanes.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl₃) as a catalyst.

Major Products

    Oxidation: Formation of 1,2-dimethoxy-3-tricosylbenzaldehyde or 1,2-dimethoxy-3-tricosylbenzoic acid.

    Reduction: Formation of 1,2-dimethoxy-3-alkylbenzene or 1,2-dimethoxy-3-alkane.

    Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

1,2-Dimethoxy-3-tricosylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-3-tricosylbenzene involves its interaction with specific molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the long tricosyl chain can influence the compound’s lipophilicity and membrane permeability. These properties can affect the compound’s biological activity and its ability to interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethoxybenzene: Lacks the long tricosyl chain, making it less lipophilic.

    1,3-Dimethoxy-2-tricosylbenzene: Similar structure but with different substitution pattern on the benzene ring.

    1,2-Dimethoxy-4-tricosylbenzene: Similar structure but with the tricosyl chain at the 4 position.

Uniqueness

1,2-Dimethoxy-3-tricosylbenzene is unique due to the specific positioning of the methoxy groups and the long tricosyl chain, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications and research studies.

Properties

CAS No.

144464-85-7

Molecular Formula

C31H56O2

Molecular Weight

460.8 g/mol

IUPAC Name

1,2-dimethoxy-3-tricosylbenzene

InChI

InChI=1S/C31H56O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-29-27-25-28-30(32-2)31(29)33-3/h25,27-28H,4-24,26H2,1-3H3

InChI Key

SNFWIWAXIZHDEP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC1=C(C(=CC=C1)OC)OC

Origin of Product

United States

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